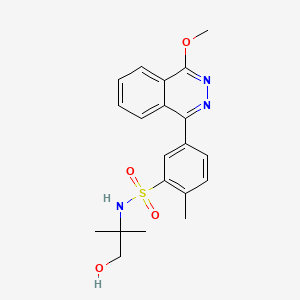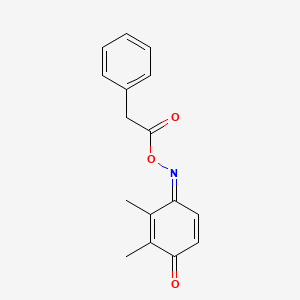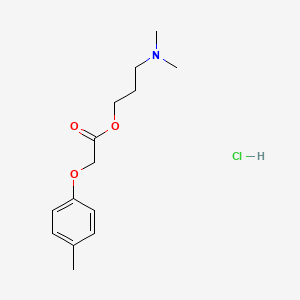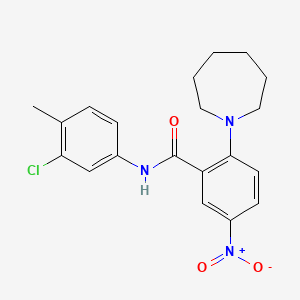
N-(2-hydroxy-1,1-dimethylethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves reactions such as aminohalogenation, interaction with alkyl/aralkyl halides, or reactions with sulfochlorination agents. For instance, unexpected synthesis through aminohalogenation reaction has been observed in the preparation of certain sulfonamide derivatives (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010). Additionally, interaction with alkyl/aralkyl halides has been utilized in the creation of novel therapeutic agents for diseases like Alzheimer’s (M. Abbasi et al., 2018).
Molecular Structure Analysis
Molecular and structural analyses of such compounds typically employ techniques like X-ray diffraction, IR, 1H NMR, and density functional theory (DFT) methods. These analyses reveal intricate details about the geometric parameters, vibrational frequencies, and intermolecular interactions within the compounds. For example, theoretical and experimental approaches have been applied to understand the interaction energies and hydrogen bonding in dimer structures of sulfonamide derivatives (M. Karakaya et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including cleavage, sulfonation, and amidation reactions. These reactions are pivotal in modifying the chemical structure and properties of the compounds for specific applications. For instance, cleavage reactions with sodium methoxide-thiols have been used to synthesize phenothiazine analogues with potential biological activities (Y. Imakura et al., 1994).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined using techniques like single-crystal X-ray diffraction and spectroscopic methods. The synthesis and crystal structure analysis of specific sulfonamide derivatives provide insights into their physical characteristics and potential applications (A. Nikonov et al., 2021).
科学的研究の応用
Occurrence and Fate in Aquatic Environments
N-(2-hydroxy-1,1-dimethylethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide, as part of the broader class of compounds it belongs to, has been the subject of environmental studies, particularly focusing on its occurrence, fate, and behavior in aquatic environments. Research suggests that despite wastewater treatments that relatively well eliminate such compounds, they persist at low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence is attributed to the continuous introduction into the environment through consumption of products containing these compounds. The studies underscore the need for improved knowledge regarding the toxicity of chlorinated by-products formed when these compounds react with free chlorine in water (Haman et al., 2015).
Toxicity and Health Implications
The health implications of exposure to various phthalates and similar compounds have been extensively studied, with several findings indicating potential endocrine-disrupting effects. Some phthalates, for instance, are known to perturb normal development and increase the risk of allergic diseases such as asthma and eczema in childhood following fetal and early-life exposure. These studies call for more rigorous research to fully understand the health impacts of exposure to such compounds (Braun et al., 2013).
Analytical Methods and Detection
Analytical methods for detecting and quantifying the presence of N-(2-hydroxy-1,1-dimethylethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide and related compounds in various matrices have been developed. These methods are crucial for environmental monitoring and assessing the efficacy of treatment processes in removing these contaminants from wastewater and other environmental samples. The development of sensitive and accurate analytical techniques is essential for understanding the distribution and potential risks associated with these compounds (Haji Harunarashid et al., 2017).
特性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13-9-10-14(11-17(13)28(25,26)23-20(2,3)12-24)18-15-7-5-6-8-16(15)19(27-4)22-21-18/h5-11,23-24H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEKUMFCDIYRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC)S(=O)(=O)NC(C)(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-2-methylpropan-2-yl)-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3,5-trimethyl-6-(phenylacetyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4017642.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4017643.png)


![ethyl 5-(4-ethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017667.png)
![2-(diethylamino)ethyl 2-[2-(diethylamino)ethoxy]-4-methoxybenzoate](/img/structure/B4017675.png)

![2-imino-10-methyl-5-oxo-N-(2-phenylethyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4017692.png)
![(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-methoxyphenyl)methanol](/img/structure/B4017700.png)




